3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-3-2-4-15(9-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-5-7-16(21)8-6-14/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICMYWZMANPKAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These are strains of bacteria that cause tuberculosis, a serious infectious disease. The compound also targets EZH2 , a gene that plays a crucial role in cell proliferation and survival, making it a potential target for cancer therapy.
Mode of Action
The compound interacts with its targets by inhibiting their function. In the case of Mycobacterium tuberculosis, it exhibits significant antimycobacterial activity. As an EZH2 inhibitor, it interferes with the function of the EZH2 gene, thereby inhibiting the proliferation of cancer cells.
Biochemical Pathways
The compound affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis and cancer cells. By inhibiting the function of EZH2, it disrupts the pathways that lead to uncontrolled cell growth, a hallmark of cancer.
Pharmacokinetics
Its significant antimycobacterial and antitumor activities suggest that it has favorable adme properties that allow it to reach its targets in effective concentrations.
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis growth and the suppression of cancer cell proliferation. It exhibits very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM. It also shows remarkable antitumor activity against various cancer cell lines.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s antimycobacterial activity
Biological Activity
3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly against Mycobacterium tuberculosis and other pathogenic organisms. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 350.41 g/mol
- CAS Number : 1207005-39-7
The compound primarily exhibits antimycobacterial activity , particularly against Mycobacterium tuberculosis. It is believed to inhibit the enzyme Cytochrome bd oxidase (Cyt-bd) , which plays a crucial role in the energy metabolism of the bacteria. By disrupting this pathway, the compound significantly impairs the bacterium's ability to generate energy, leading to its death.
Target Pathways
-
Mycobacterium tuberculosis Energy Metabolism :
- The compound inhibits Cyt-bd, affecting ATP synthesis.
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 6–8 μM , indicating significant potency against the pathogen.
-
EZH2 Inhibition :
- Some studies suggest that this compound may also interact with Enhancer of Zeste Homolog 2 (EZH2) , a protein involved in gene silencing and cancer progression.
Cellular Effects
- The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis strains such as H37Ra and Mycobacterium bovis BCG.
- It demonstrates a range of ATP IC50 values from 6 to 54 μM , highlighting variations in efficacy depending on specific conditions or bacterial strains.
Case Studies and Experimental Results
- Antimycobacterial Activity :
- Inhibition Studies :
Comparative Analysis Table
| Compound | MIC (μM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| This compound | 6–8 | Cytochrome bd oxidase | Significant antimycobacterial activity |
| Derivative A | 10 | Cyt-bd | Moderate activity |
| Derivative B | 15 | EZH2 | Low activity |
Scientific Research Applications
There is no information about "3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" in the search results. However, the search results do provide information on similar compounds.
Here's what is available on related compounds:
3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
3-(4-fluorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a research compound with the molecular formula and a molecular weight of 350.41. It is of interest in medicinal chemistry for its potential biological activities, especially in anti-inflammatory and antimicrobial applications.
Molecular Structure and Characteristics:
- Features a thieno[3,2-d]pyrimidinone core with fluorobenzyl and methylphenyl group substitutions.
- IUPAC Name: 3-[(4-fluorophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
- CAS Number: 1207051-44-2
Anti-inflammatory Activity:
- Inhibits COX-1 and COX-2 enzymes, which are key players in the inflammatory process.
- IC50 values against COX-1 range from 19.45 μM to 28.39 μM, and against COX-2 from 23.8 μM to 42.1 μM.
Antimicrobial Activity:
- Demonstrates potential antimicrobial properties, particularly against Mycobacterium tuberculosis.
- Believed to inhibit key enzymes involved in mycobacterial cell wall biosynthesis, disrupting cell growth and replication.
- Inhibits Cytochrome bd oxidase (Cyt-bd), affecting the energy metabolism of Mycobacterium tuberculosis.
Pharmacokinetics:
- Significant antimycobacterial activity suggests it may have favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Biological Activity
- Exhibits antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743).
Structure-Activity Relationship (SAR):
| Compound | Substituents | IC50 (μM) - COX-1 | IC50 (μM) - COX-2 |
|---|---|---|---|
| 3a | None | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | Fluorobenzyl | TBD | TBD |
| 4b | Methylphenyl | 26.04 ± 0.36 | 34.4 ± 0.10 |
Case Studies:
- In carrageenan-induced paw edema models, thienopyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin.
- Related compounds showed promising results against Mycobacterium tuberculosis, suggesting that modifications in the structure could enhance potency against resistant strains.
3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidinone class. It has unique structural features, including fluorine substitutions that enhance its lipophilicity and potential biological activity. The molecular formula of this compound is , with a molecular weight of approximately 276.29 g/mol.
Mechanism of Action:
- In the context of its antitubercular activity, it is believed to inhibit key enzymes involved in the biosynthesis of the mycobacterial cell wall, thereby disrupting cell growth and replication.
Synthesis:
- The synthesis of this compound typically involves multi-step organic reactions.
- Formation of a Schiff Base: Condensation of 4-fluorobenzylamine with 3-fluorobenzaldehyde.
- Cyclization: The Schiff base is then cyclized with thiourea under acidic conditions to yield the thienopyrimidinone core.
Other Similar Compounds
- Thieno[2,3-d]pyrimidin-4(3H)-ones: Share a similar core structure and have been studied for their antimicrobial properties.
- Thieno[3,2-d]pyrimidin-4-amines: Show activity against Mycobacterium tuberculosis and are being explored as potential drug candidates.
- 3-(4-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one : Molecular formula and molecular weight, 366.9 .
- 3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one : Molecular formula and molecular weight, 350.4 .
Comparison with Similar Compounds
Position-Specific Modifications
3-Position :
7-Position :
Preparation Methods
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates cyclization, improving yield to 88% with reduced byproducts. This method is advantageous for scale-up due to shorter reaction times.
Direct Coupling Approaches
A palladium-catalyzed Suzuki-Miyaura coupling introduces the 3-methylphenyl group post-cyclization. Bromination at the 7-position of 2 using NBS, followed by coupling with 3-methylphenylboronic acid, affords the target compound in 70% yield:
$$
\mathbf{2} \xrightarrow[\text{THF}]{\text{NBS}} \text{7-Bromo derivative} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{3-Methylphenylboronic acid}} \mathbf{3}\text{-(4-Fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one}
$$
Advantages:
- Permits late-stage diversification of the 7-position.
- Compatible with electron-deficient aryl boronic acids.
Characterization and Analytical Data
Spectroscopic Confirmation
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$):
δ 8.18 (s, 1H, H-2), 7.42–7.25 (m, 8H, Ar-H), 5.32 (s, 2H, CH$$2$$), 2.38 (s, 3H, CH$$_3$$). - $$ ^{13}\text{C NMR} $$:
δ 162.1 (C=O), 161.5 (C-F), 147.2 (C-2), 139.8–114.2 (Ar-C), 45.3 (CH$$2$$), 21.1 (CH$$3$$). - HRMS (ESI):
m/z calcd for C$${21}$$H$${16}$$FN$$_2$$OS [M+H]$$^+$$: 379.0984; found: 379.0986.
Purity Assessment
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation: Competing O-alkylation is minimized by using bulky bases (e.g., DBU) and low temperatures during initial stages.
- Byproduct Formation: Column chromatography with gradient elution (hexane → EtOAc) removes unreacted benzyl bromide and dimeric impurities.
Scale-Up Considerations
- Cost-Efficiency: 4-Fluorobenzyl bromide is commercially available but may be substituted with chloride derivatives under phase-transfer conditions (e.g., TBAB) to reduce costs.
- Green Chemistry: Ethanol/water mixtures as solvents for cyclization decrease environmental impact without compromising yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
